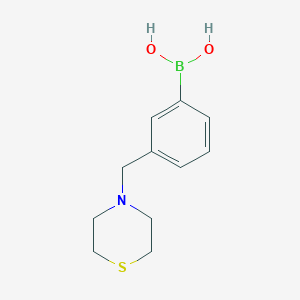
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid
概要
説明
Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle .
Synthesis Analysis
Phenylboronic acids can be synthesized using various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to produce the phenylboronic acid .Molecular Structure Analysis
Phenylboronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Phenylboronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They have a molar refractivity of 60.0±0.4 cm3, a polar surface area of 53 Å2, and a polarizability of 23.8±0.5 10-24 cm3 .科学的研究の応用
Suzuki–Miyaura Coupling
The compound can be used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence . Protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity .
Sensing Applications
Boronic acids, such as “3-(Thiomorpholin-4-ylmethyl)phenylboronic acid”, are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Safety and Hazards
将来の方向性
Boronic acids are increasingly being utilized in diverse areas of research. They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Their interaction with proteins and their manipulation and cell labelling are areas of particular growth .
作用機序
Target of Action
The primary target of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign , which can influence its action, efficacy, and stability.
特性
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNZLWFFSWDGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCSCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681334 | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiomorpholin-4-ylmethyl)phenylboronic acid | |
CAS RN |
1256358-59-4 | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)

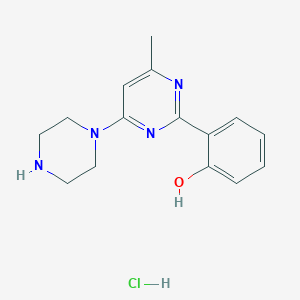

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)
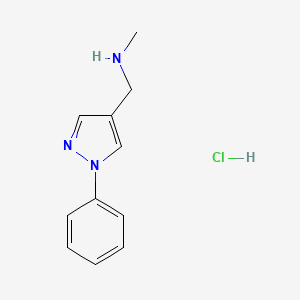
![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)
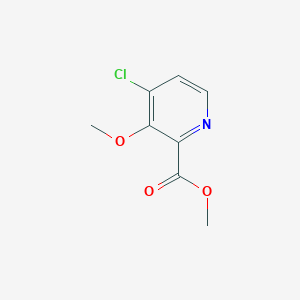
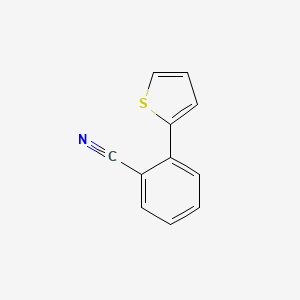
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B3094275.png)
![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)
